REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:11])([CH3:10])[CH3:9])=[CH:4][CH:3]=1.[CH:12]([C:14]1[O:18][C:17](B(O)O)=[CH:16][CH:15]=1)=[O:13].C(=O)([O-])[O-].[Na+].[Na+]>C(COC)OC.C(O)C.C(OCC)(=O)C.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:8]([C:5]1[CH:6]=[CH:7][C:2]([C:17]2[O:18][C:14]([CH:12]=[O:13])=[CH:15][CH:16]=2)=[CH:3][CH:4]=1)([CH3:11])([CH3:10])[CH3:9] |f:2.3.4,^1:47,49,68,87|
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Name
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|
Quantity
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1.5 g
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Type
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reactant
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Smiles
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BrC1=CC=C(C=C1)C(C)(C)C
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Name
|
|
Quantity
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1.47 g
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Type
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reactant
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Smiles
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C(=O)C1=CC=C(O1)B(O)O
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Name
|
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Quantity
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80 mL
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Type
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solvent
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Smiles
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C(OC)COC
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Name
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Quantity
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20 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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Quantity
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2.24 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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30 mL
|
Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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404 mg
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature for 5 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated at 70° C. for 1 h
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Duration
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1 h
|
Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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CUSTOM
|
Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with ethyl acetate (2×150 mL)
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Type
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WASH
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Details
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The combined organic extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (sodium sulfate)
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
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Type
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CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography
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Type
|
WASH
|
Details
|
eluting with 20% ethyl acetate in hexanes
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C1=CC=C(O1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.16 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |